molecular formula C19H11N3O4S B11648852 6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11648852
M. Wt: 377.4 g/mol
InChI Key: JEWYGGHZNFTGSR-UHFFFAOYSA-N
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Description

6-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoroacetic acid . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and continuous flow chemistry can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

6-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is unique due to the presence of the nitrophenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H11N3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

6-[4-(4-nitrophenyl)sulfanylphenyl]pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C19H11N3O4S/c23-18-16-2-1-11-20-17(16)19(24)21(18)12-3-7-14(8-4-12)27-15-9-5-13(6-10-15)22(25)26/h1-11H

InChI Key

JEWYGGHZNFTGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-])N=C1

Origin of Product

United States

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